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Compound of Interest

Compound Name: 2-Heptanol-d5

Cat. No.: B12366549 Get Quote

The mass spectrum of an analyte provides a fingerprint based on the mass-to-charge ratio

(m/z) of its molecular ion and fragment ions. For alcohols, common fragmentation pathways

include alpha-cleavage and dehydration.[1][2]

Molecular Ion: The molecular weight of unlabeled 2-Heptanol (C7H16O) is 116.20 g/mol .[3][4]

For the deuterated analog, 2-Heptanol-d5 (C7H11D5O), the nominal mass is 121 u. The

molecular ion peak (M•+) is therefore expected at m/z 121.

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage

of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1] This process is

favored because it results in a resonance-stabilized oxonium ion.

Cleavage at C2-C3: This involves the loss of the deuterated pentyl radical

(•CH2CH2CH2CD2CD3). The resulting fragment is the resonance-stabilized [CH3CH=OH]+

ion. Since this fragment contains no deuterium atoms, its m/z value is 45. This is the base

peak in unlabeled 2-Heptanol and is predicted to be the base peak in 2-Heptanol-d5 as well.

[3]

Cleavage at C1-C2: This involves the loss of a methyl radical (•CH3). The resulting fragment

ion, [CH(OH)CH2CH2CH2CD2CD3]+, contains all five deuterium atoms, leading to a

predicted peak at m/z 106.

Dehydration: Alcohols can also undergo fragmentation through the loss of a water molecule (M-

18).[1] In the case of 2-Heptanol-d5, this would lead to a fragment ion at m/z 103 (121 - 18).
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Data Presentation: Predicted vs. Actual Mass
Spectra
The following table summarizes the major observed ions for 2-Heptanol and the predicted

major ions for 2-Heptanol-d5.

m/z (2-
Heptanol)

Relative
Abundance
(%)[3]

Predicted m/z
(2-Heptanol-
d5)

Predicted
Relative
Abundance
(%)

Ion
Formula/Identi
ty

116
Low / Not

Observed
121

Low / Not

Observed

[C7H11D5O]•+

(Molecular Ion)

- - 106 Moderate [C6H8D5O]+

- - 103 Low [C7H9D5]•+

83 18.76 83, 88 Low
[C6H11]+,

[C6H6D5]+

55 24.11 55 Moderate [C4H7]+

45 99.99 45 100
[C2H5O]+ (Base

Peak)

43 12.78 43 Moderate [C3H7]+

Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of 2-Heptanol-d5 via

alpha-cleavage.
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Fragmentation of 2-Heptanol-d5

Primary Fragmentation
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Caption: Predicted alpha-cleavage fragmentation of 2-Heptanol-d5.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
This section details a standard methodology for the analysis of 2-Heptanol-d5 using Gas

Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

Standard Preparation: Prepare a stock solution of 2-Heptanol-d5 at a concentration of 1

mg/mL in a suitable solvent such as methanol or ethyl acetate.

Working Solutions: Create a series of working standard solutions by serial dilution of the

stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: Dilute the research sample containing 2-Heptanol-d5 with the same

solvent to a concentration expected to fall within the calibration range.
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Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., 2-Octanol

or a deuterated analog not present in the sample) to all standards and samples at a fixed

concentration.

4.2. GC-MS Instrumentation and Conditions

Gas Chromatograph: Agilent 8890 GC System or equivalent.

Mass Spectrometer: Agilent 5977B MSD or equivalent.

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m

x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile alcohols.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injection:

Injector Temperature: 250°C

Injection Volume: 1 µL

Injection Mode: Split (e.g., 20:1 split ratio)

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: Increase temperature at 10°C/min to 220°C.

Final hold: Hold at 220°C for 5 minutes.

Mass Spectrometer Conditions:

Ion Source: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230°C
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Quadrupole Temperature: 150°C

MS Transfer Line Temperature: 280°C

Scan Mode: Full Scan (e.g., m/z 35-300) or Selected Ion Monitoring (SIM) for targeted

quantification.

4.3. Data Analysis

Peak Identification: Identify the chromatographic peak for 2-Heptanol-d5 based on its

retention time, which should be compared to that of a pure standard.

Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass

spectrum to the predicted fragmentation pattern (prominent ions at m/z 45, 106, and the

molecular ion at m/z 121).

Quantification: If performing quantitative analysis, construct a calibration curve by plotting the

peak area ratio of the analyte to the internal standard against the concentration of the

standards. Determine the concentration of 2-Heptanol-d5 in the research samples from this

curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12366549#understanding-the-mass-spectrum-of-2-
heptanol-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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